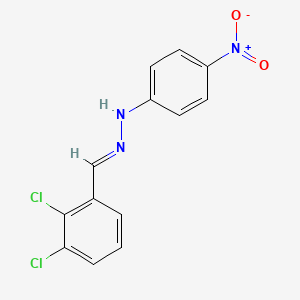
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
Overview
Description
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile, also known as CTFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTFA is a synthetic compound that is used primarily in the field of pharmacology and drug discovery. In
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-inducing molecules called prostaglandins. Additionally, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is able to induce apoptosis, or programmed cell death, in a variety of different cancer cell lines. Additionally, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In animal studies, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have anti-tumor activity and to reduce tumor growth.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to be highly effective in a number of different types of cancer cells, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile in lab experiments. For example, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to have low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are a number of different future directions for research on 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile. One area of research could focus on the development of more effective methods for administering 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile in vivo. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile and to identify potential targets for the development of new cancer therapies. Finally, research could be conducted to explore the potential use of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile in the treatment of other inflammatory diseases.
Scientific Research Applications
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to have a wide range of applications in scientific research. One of the primary applications of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is in the field of drug discovery. 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have potent activity against a number of different types of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been found to have anti-inflammatory properties, which could make it useful in the treatment of a variety of different inflammatory diseases.
properties
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-2-5-12(17-9)6-11(7-15)14-16-13(8-18-14)10-3-4-10/h2,5-6,8,10H,3-4H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTDUEOTAMIIAD-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)

![3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840398.png)
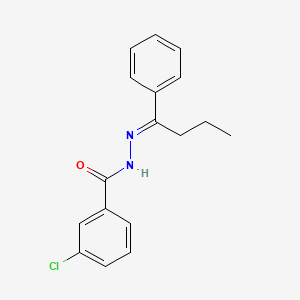
![N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3840413.png)


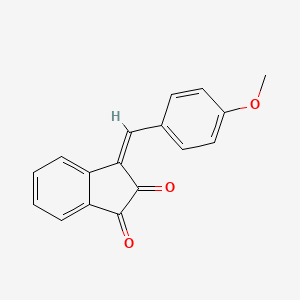
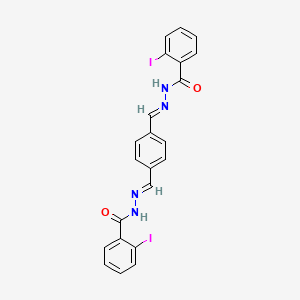

![4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)
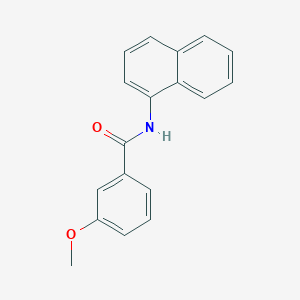
![1-[3-(4-methylphenoxy)propyl]pyrrolidine](/img/structure/B3840465.png)
